molecular formula C8H14O2 B14620098 (2R,3R)-2-ethoxy-3-methyl-3,4-dihydro-2H-pyran CAS No. 60582-03-8

(2R,3R)-2-ethoxy-3-methyl-3,4-dihydro-2H-pyran

Cat. No.: B14620098
CAS No.: 60582-03-8
M. Wt: 142.20 g/mol
InChI Key: PGJGTFGQBVZKHG-HTQZYQBOSA-N
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Description

(2R,3R)-2-ethoxy-3-methyl-3,4-dihydro-2H-pyran: is an organic compound that belongs to the class of heterocyclic compounds known as pyrans. Pyrans are six-membered rings containing one oxygen atom and five carbon atoms. This particular compound is characterized by its specific stereochemistry, with the (2R,3R) configuration indicating the spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R)-2-ethoxy-3-methyl-3,4-dihydro-2H-pyran can be achieved through various synthetic routes. One common method involves the reaction of an appropriate precursor with an ethoxy group under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired stereochemistry is achieved.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and isolation to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions: (2R,3R)-2-ethoxy-3-methyl-3,4-dihydro-2H-pyran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or nucleophiles in the presence of catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, (2R,3R)-2-ethoxy-3-methyl-3,4-dihydro-2H-pyran is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in the study of stereoselective reactions.

Biology: The compound may be used in biological research to study its effects on various biological systems. Its interactions with enzymes and other biomolecules can provide insights into its potential biological activities.

Medicine: In medicine, this compound may be investigated for its potential therapeutic properties. Research may focus on its ability to interact with specific molecular targets and pathways.

Industry: Industrially, the compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it suitable for various applications in these fields.

Mechanism of Action

The mechanism of action of (2R,3R)-2-ethoxy-3-methyl-3,4-dihydro-2H-pyran involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context in which the compound is used.

Comparison with Similar Compounds

    (2R,3R)-Hydroxybupropion: A metabolite of the antidepressant bupropion.

    (2R,3R)-Butanediol: An industrially important chemical with similar stereochemistry.

Uniqueness: (2R,3R)-2-ethoxy-3-methyl-3,4-dihydro-2H-pyran is unique due to its specific ethoxy and methyl groups, which confer distinct chemical and physical properties. Its stereochemistry also sets it apart from other similar compounds, making it valuable for specific applications in research and industry.

Properties

CAS No.

60582-03-8

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

(2R,3R)-2-ethoxy-3-methyl-3,4-dihydro-2H-pyran

InChI

InChI=1S/C8H14O2/c1-3-9-8-7(2)5-4-6-10-8/h4,6-8H,3,5H2,1-2H3/t7-,8-/m1/s1

InChI Key

PGJGTFGQBVZKHG-HTQZYQBOSA-N

Isomeric SMILES

CCO[C@H]1[C@@H](CC=CO1)C

Canonical SMILES

CCOC1C(CC=CO1)C

Origin of Product

United States

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